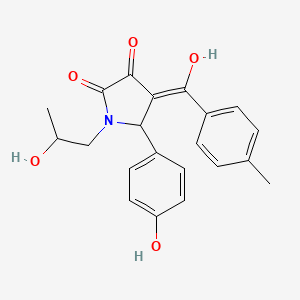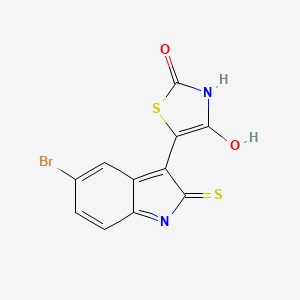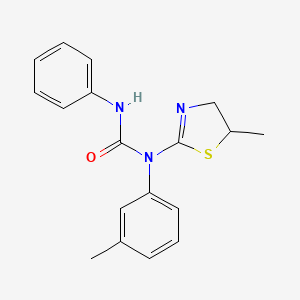![molecular formula C24H31N5O B11619039 3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11619039.png)
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]benzimidazole core, a morpholine ring, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. The reaction conditions often involve heating the mixture and using solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the pyrido[1,2-a]benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways related to cell growth and proliferation .
類似化合物との比較
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Shares a similar morpholine and carbonitrile structure but differs in the core structure.
1-{[2-(Morpholin-4-yl)ethyl]pyrazol-3-yl}benzene: Contains a morpholine ring and a pyrazole core, showing different biological activities.
Uniqueness
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a compound of significant interest.
特性
分子式 |
C24H31N5O |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
3-methyl-1-(2-morpholin-4-ylethylamino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H31N5O/c1-3-4-5-8-19-18(2)20(17-25)24-27-21-9-6-7-10-22(21)29(24)23(19)26-11-12-28-13-15-30-16-14-28/h6-7,9-10,26H,3-5,8,11-16H2,1-2H3 |
InChIキー |
KTXHEYZXSPJALR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618975.png)
![2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole](/img/structure/B11618977.png)

![6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618993.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618999.png)
![10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11619001.png)
![4-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11619005.png)
![3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline](/img/structure/B11619014.png)
![Ethyl 2-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11619015.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619023.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619033.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11619038.png)
